molecular formula C21H20ClNO3S B2528255 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1797289-26-9

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2528255
CAS No.: 1797289-26-9
M. Wt: 401.91
InChI Key: DYHXCCWCDPTCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a methoxybenzofuran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazepane Ring: This could involve the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.

    Attachment of the Methoxybenzofuran Moiety: This could be achieved through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.

    Reduction: Reduction reactions could occur at the thiazepane ring or the chlorophenyl group.

    Substitution: Various substitution reactions might be possible, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone: Unique due to its specific combination of functional groups.

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(benzofuran-2-yl)methanone: Lacks the methoxy group, which might affect its reactivity and biological activity.

    (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)ethanone: Contains an ethanone group instead of a methanone group, potentially altering its chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a thiazepane ring, a chlorophenyl group, and a methoxybenzofuran moiety, which could confer distinct chemical and biological properties.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c1-25-17-8-4-5-14-13-18(26-20(14)17)21(24)23-10-9-19(27-12-11-23)15-6-2-3-7-16(15)22/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXCCWCDPTCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.